REACTION_CXSMILES
|
O=[C:2]([NH:7][CH2:8][C:9](=O)[O:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH2:15])[C:3]([O:5][CH3:6])=[O:4].N1C=CC=CC=1.O(S(C(F)(F)F)(=O)=O)S(C(F)(F)F)(=O)=O>ClCCl>[O:10]1[C:9]2=[CH:8][N:7]=[C:2]([C:3]([O:5][CH3:6])=[O:4])[CH:15]=[C:14]2[CH2:13][CH2:12][CH2:11]1
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Name
|
|
Quantity
|
42.5 g
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Type
|
reactant
|
Smiles
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O=C(C(=O)OC)NCC(OCCCC=C)=O
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Name
|
|
Quantity
|
425 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
78.5 g
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
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Control Type
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UNSPECIFIED
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Setpoint
|
25 °C
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was stirred for 6 h at which
|
Duration
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6 h
|
Type
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CUSTOM
|
Details
|
was carefully quenched by the addition of 20 wt % aqueous NaOAc (255 mL)
|
Type
|
CUSTOM
|
Details
|
to form a biphasic solution
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM (85 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed first with water (127.5 mL) and 10 wt % citric acid solution (170 mL)
|
Type
|
ADDITION
|
Details
|
6N HCl (127.5 mL) was added to the mixture
|
Type
|
CUSTOM
|
Details
|
to form a biphasic mixture
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer was extracted with 6 N HCl (85 mL)
|
Type
|
ADDITION
|
Details
|
DCM (127.5 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the temperature below 25° C., 28 wt % aqueous NH4OH
|
Type
|
ADDITION
|
Details
|
was slowly added until the pH of the aqueous layer
|
Type
|
CUSTOM
|
Details
|
The two layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with DCM (85 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (85 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic solution was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCCC=2C1=CN=C(C2)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |